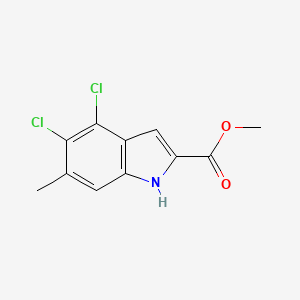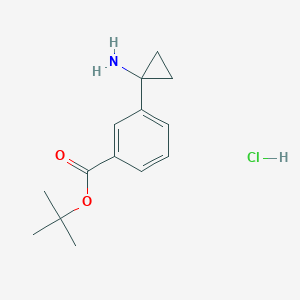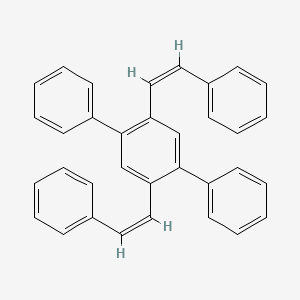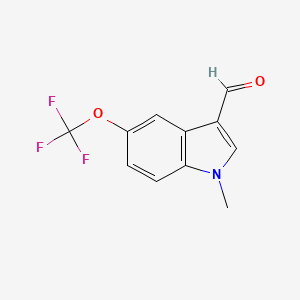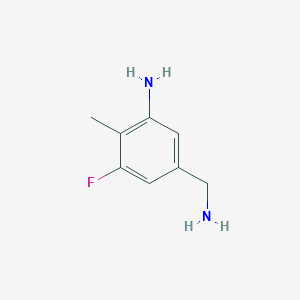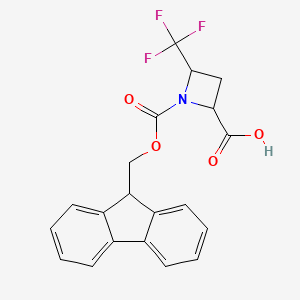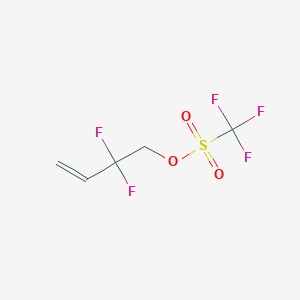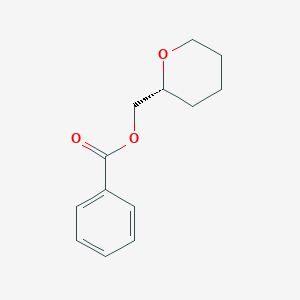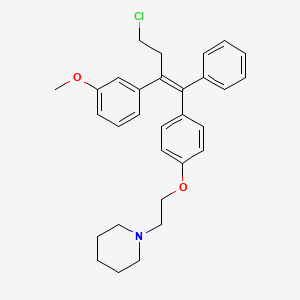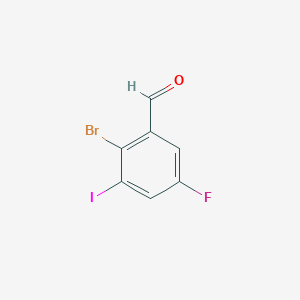
2,4-Didhlorophenylglyoxal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring, along with an aldehyde and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-phenylacetaldehyde, followed by oxidation. The reaction typically proceeds as follows:
Chlorination: 2-Phenylacetaldehyde is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.
Oxidation: The resulting 2-(2,4-dichlorophenyl)acetaldehyde is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products. Additionally, solvent selection and reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: 2-(2,4-Dichlorophenyl)-2-oxoacetic acid.
Reduction: 2-(2,4-Dichlorophenyl)-2-hydroxyacetaldehyde and 2-(2,4-dichlorophenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of chlorinated aromatic compounds on biological systems.
Industrial Applications: The compound may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde depends on its interaction with biological molecules. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar chlorinated aromatic structure.
2,4-Dichlorophenol: A chlorinated phenol used as an intermediate in the production of herbicides and disinfectants.
2,4-Dichlorobenzyl alcohol: An antiseptic used in throat lozenges.
Uniqueness
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde is unique due to the presence of both aldehyde and ketone functional groups, which confer distinct reactivity compared to other chlorinated aromatic compounds
Propiedades
Fórmula molecular |
C8H4Cl2O2 |
|---|---|
Peso molecular |
203.02 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H4Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-4H |
Clave InChI |
XQZIEIIQHUCWSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



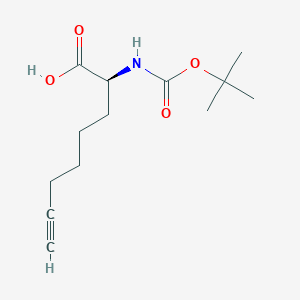
![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
